3-Fluoro-l-alanine
CAS No.: 35455-21-1
Cat. No.: VC3901200
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35455-21-1 |
---|---|
Molecular Formula | C3H6FNO2 |
Molecular Weight | 107.08 g/mol |
IUPAC Name | (2R)-2-amino-3-fluoropropanoic acid |
Standard InChI | InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 |
Standard InChI Key | UYTSRQMXRROFPU-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)F |
SMILES | C(C(C(=O)O)N)F |
Canonical SMILES | C(C(C(=O)O)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
3-Fluoro-L-alanine, systematically named (2R)-2-amino-3-fluoropropanoic acid, adopts a chiral configuration with the fluorine atom substituting the β-hydrogen of L-alanine . The IUPAC name reflects its stereochemistry, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) studies. The SMILES notation encodes its spatial arrangement, while the InChI key UYTSRQMXRROFPU-REOHCLBHSA-N
ensures unique identifier reproducibility .
Spectral Signatures
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NMR: NMR spectra reveal distinct splitting patterns due to fluorine-proton coupling. The β-fluorine induces a doublet of doublets at δ 4.3–4.7 ppm for the α-proton, while the NMR signal appears at −120 to −125 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 107.08 with fragmentation patterns characteristic of fluorinated amino acids.
Synthesis Methodologies
Enzymatic Synthesis
Recent advances in fluorine biocatalysis have enabled enantioselective synthesis using dehydrogenases:
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Alanine Dehydrogenase (AlaDH): Vibrio proteolyticus AlaDH converts 3-fluoropyruvate to (R)-3-fluoro-L-alanine with >85% yield and complete enantiomeric excess (ee) when coupled with a formate dehydrogenase (FDH)-mediated NADH regeneration system .
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Diaminopimelate Dehydrogenase (Ddh): Symbiobacterium thermophilum Ddh produces (S)-3-fluoro-L-alanine under similar conditions, demonstrating substrate promiscuity toward fluorinated pyruvate analogs .
Table 1: Enzymatic Synthesis Parameters
Enzyme | Substrate | Cofactor | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
V. proteolyticus AlaDH | 3-Fluoropyruvate | NADH | 85 | >99 | |
S. thermophilum Ddh | 3-Fluoropyruvate | NADPH | 78 | >99 |
Chemical Fluorination
Physicochemical Properties
Stability and Solubility
3-Fluoro-L-alanine exhibits limited aqueous stability, decomposing to fluoroacetate and ammonia under alkaline conditions (pH >9) . Its solubility profile includes:
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Water: 300 g/L at 20°C, though decomposition occurs within 24 hours at neutral pH .
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Organic Solvents: Miscible with ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Thermodynamic Parameters
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pKa: The α-carboxyl group has a predicted pKa of 2.1, while the α-amino group exhibits a pKa of 9.7 .
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Melting Point: Decomposes above 200°C without a distinct melting point .
Table 2: Key Physicochemical Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 107.08 g/mol | |
Refractive Index | 1.4868 (20°C) | |
LogP (Octanol-Water) | -1.2 | |
Flash Point | 75°C |
Biological Applications
Enzyme Inhibition
3-Fluoro-L-alanine acts as a mechanism-based inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. For example, it irreversibly inhibits alanine racemase (Alr) in Streptomyces lavendulae by forming a covalent adduct with the PLP cofactor, preventing bacterial cell wall synthesis .
Prodrug Development
The compound’s ability to mimic L-alanine facilitates its incorporation into peptide-based prodrugs. Fluorination enhances metabolic stability, as demonstrated in fluorinated oxindole derivatives targeting kinase pathways .
Analytical Characterization
Chromatographic Methods
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Reversed-Phase HPLC: A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient resolves 3-fluoro-L-alanine from decomposition products (retention time: 6.8 min).
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Chiral HPLC: Chiralpak® IA columns achieve baseline separation of enantiomers using hexane:isopropanol (90:10) + 0.1% TFA.
Spectroscopic Techniques
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